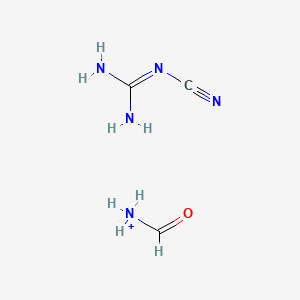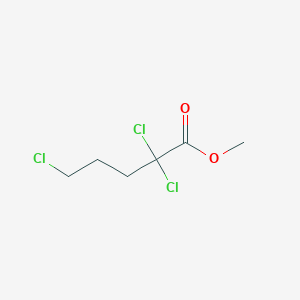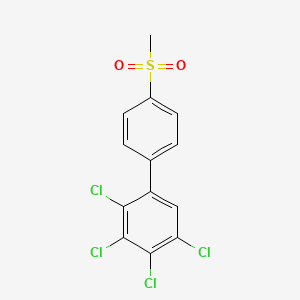
H-Asn-Leu-Thr-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Asn-Leu-Thr-Lys-OH is a peptide consisting of four amino acids: asparagine, leucine, threonine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in medicine, chemistry, and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asn-Leu-Thr-Lys-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) to form a peptide bond.
Deprotection: The protecting group (usually Fmoc) is removed to expose the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, large-scale peptide synthesis often employs automated peptide synthesizers that follow similar principles as SPPS but on a larger scale. These machines can produce peptides in high yields and purity, making them suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Asn-Leu-Thr-Lys-OH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reductive conditions can reduce disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide.
Scientific Research Applications
Chemistry
Peptides like H-Asn-Leu-Thr-Lys-OH are used as building blocks in the synthesis of more complex molecules and as models for studying protein folding and interactions.
Biology
In biology, these peptides can serve as substrates for enzymes, ligands for receptors, and modulators of biological pathways.
Medicine
Medically, peptides are used in drug development for their ability to target specific receptors and pathways with high specificity and low toxicity.
Industry
In industry, peptides are used in biotechnology for the development of biosensors, diagnostics, and as components in various bioprocesses.
Mechanism of Action
The mechanism of action of peptides like H-Asn-Leu-Thr-Lys-OH involves their interaction with specific molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, binding to a receptor can activate or inhibit signaling pathways, while interaction with an enzyme can alter its activity.
Comparison with Similar Compounds
Similar Compounds
H-Asn-Leu-Thr-Lys-OH: can be compared to other peptides with similar sequences, such as or .
This compound: is unique due to its specific sequence, which determines its and with molecular targets.
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence , which imparts distinct chemical properties and biological functions . This sequence specificity allows it to interact with particular molecular targets, making it valuable in research and therapeutic applications.
Properties
CAS No. |
71937-81-0 |
|---|---|
Molecular Formula |
C20H38N6O7 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H38N6O7/c1-10(2)8-14(25-17(29)12(22)9-15(23)28)18(30)26-16(11(3)27)19(31)24-13(20(32)33)6-4-5-7-21/h10-14,16,27H,4-9,21-22H2,1-3H3,(H2,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |
InChI Key |
IMSDIYWYJLYZGE-BLDNINTCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


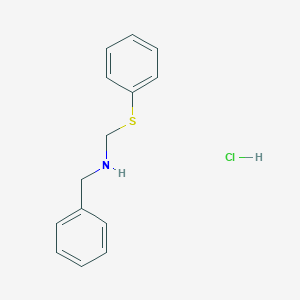

![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
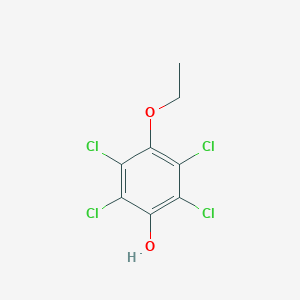
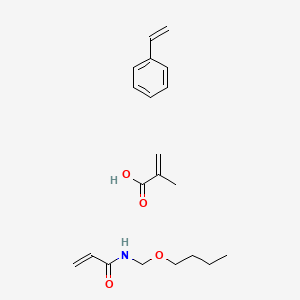
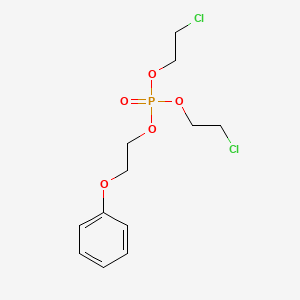
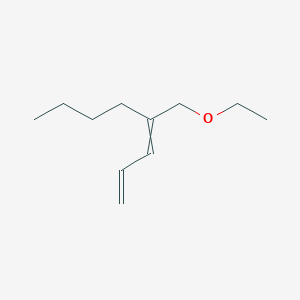

![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)

